1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine
Description
Properties
IUPAC Name |
[4-[(3-fluorophenyl)methoxy]phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8H,9-10,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQRSGVKMVGZLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine typically involves the use of boronic acid derivatives and Suzuki–Miyaura coupling reactions . The Suzuki–Miyaura coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that utilizes organoboron reagents under mild and functional group-tolerant conditions . The general synthetic route involves the reaction of 4-(3-fluorobenzyloxy)phenylboronic acid with appropriate amine derivatives under palladium-catalyzed conditions .
Chemical Reactions Analysis
1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine exhibit significant anticancer properties. For instance, derivatives of this compound have been tested for their inhibitory effects on epidermal growth factor receptor (EGFR) and erbB2 kinases, which are crucial in the proliferation of cancer cells. In various studies, these compounds demonstrated anti-tumor efficacy against cell lines expressing EGFR and erbB2, suggesting a potential role in targeted cancer therapies .
1.2 Neuropharmacology
Another notable application is in neuropharmacology, where derivatives of this compound have been explored for their efficacy in treating neurodegenerative diseases. One such derivative, Safinamide (a close analogue), has been approved for use as an add-on treatment for Parkinson’s disease. It acts as a monoamine oxidase B inhibitor, enhancing dopaminergic activity in the brain .
Synthesis and Characterization
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Recent studies have focused on developing catalyst-free protocols for synthesizing similar compounds efficiently. For example, reactions involving various solvents and conditions have been tested to maximize product yield, demonstrating the compound's synthetic versatility .
| Solvent | Yield (%) | Conditions |
|---|---|---|
| Methanol | 30-75 | Room Temperature |
| Water | Up to 95 | Catalyst-free |
| DMSO | Not Detected | With HCl |
Case Studies
3.1 Clinical Trials and Pharmacodynamics
Clinical trials involving compounds related to this compound have highlighted their pharmacodynamic profiles. For example, studies on bisantrene (another compound with structural similarities) showed promising results against hepatocellular carcinoma, with reported activity in early-phase clinical trials . These findings underscore the therapeutic potential of this chemical class.
3.2 Comparative Studies on Efficacy
Comparative studies have assessed the efficacy of various derivatives against established drugs. For instance, a study evaluating the MAO B inhibitory activity of Safinamide and its analogues revealed that specific modifications to the molecular structure could enhance potency while maintaining selectivity .
Mechanism of Action
The mechanism of action of 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to protein receptors and enzymes, thereby modulating their activity. The presence of the fluorobenzyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and distinguishing features:
Key Observations:
- Heterocyclic Modifications : The piperazine and piperidine moieties in analogs (e.g., ) introduce conformational flexibility or rigidity, impacting solubility and target interaction.
- Steric Effects : The cyclopropane ring in N1-((trans)-2-(4-((3-fluorobenzyl)oxy)phenyl)cyclopropyl)cyclohexane-1,4-diamine adds steric hindrance, which may enhance metabolic stability but reduce membrane permeability .
Biological Activity
1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine, also known by its chemical identifier 849805-95-4, is a compound that has garnered attention for its biological activity, particularly in relation to neuronal signaling pathways. This article delves into the compound's mechanism of action, biochemical pathways, and potential applications in scientific research.
Target of Action
The primary target of this compound is sodium ion channels. The interaction with these channels is crucial as they play a significant role in neuronal excitability and signaling. The compound's efficacy is indicated by its IC50 value, which quantifies its potency in inhibiting sodium channel activity.
Mode of Action
The compound modulates the function of sodium channels, potentially leading to alterations in neuronal signaling. This modulation can influence various physiological processes, including neurotransmitter release and muscle contraction. Understanding the precise interactions at the molecular level is essential for elucidating the full scope of its biological effects.
Biochemical Pathways
This compound affects neuronal signaling pathways that rely on sodium ion channels. Changes in sodium channel activity can have downstream effects on other signaling molecules and pathways, which may contribute to its observed biological activities.
Scientific Research Applications
The compound has several applications in both chemistry and biology:
- Chemistry : It serves as a building block for synthesizing various organic compounds and complex molecular architectures.
- Biology : It is utilized in studies involving biomolecule-ligand interactions and free energy calculations, enhancing our understanding of molecular dynamics.
- Industry : The compound is being explored for developing advanced materials and as a reagent in industrial processes.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 4-(Trifluoromethyl)phenylmethanamine | Trifluoromethyl group | Different reactivity and binding properties |
| 4-(3-Fluorobenzyloxy)phenylboronic acid | Boronic acid group | Useful in different chemical reactions |
These comparisons highlight how slight modifications in structure can significantly alter biological activity and chemical properties.
Antimicrobial Activity
Although primarily studied for its effects on neuronal pathways, there is emerging interest in evaluating the antimicrobial properties of related compounds. For example, derivatives with similar structural motifs have been assessed for their effectiveness against various bacterial strains. This suggests that this compound might also warrant exploration for such properties, especially given the increasing need for novel antimicrobial agents .
Q & A
Q. What are the standard synthetic routes for 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via a two-step process:
Etherification : Reacting 3-fluorobenzyl alcohol with 4-hydroxybenzaldehyde in the presence of a base (e.g., K₂CO₃) to form 4-[(3-fluorobenzyl)oxy]benzaldehyde.
Reductive Amination : Reducing the aldehyde intermediate to the primary amine using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
- Key Conditions : Anhydrous solvents (e.g., THF), inert atmosphere (N₂/Ar), and controlled temperatures (0–25°C) improve yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the fluorophenyl and methanamine groups. The fluorine atom induces deshielding in adjacent protons (δ 6.8–7.4 ppm for aromatic H) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (MW: 243.27 g/mol) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for C-F (~1220 cm⁻¹) and N-H (~3350 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the fluorobenzyl ether moiety during synthesis?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electron density distribution to identify nucleophilic/electrophilic sites. The fluorobenzyl group’s electron-withdrawing nature directs substitution reactions to the para position .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction intermediates, aiding in solvent selection (e.g., DMF vs. THF) for coupling steps .
Q. What strategies resolve discrepancies in NMR data due to synthetic impurities?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to isolate the pure compound .
- Advanced NMR Techniques : 2D-COSY or HSQC spectra differentiate overlapping signals from byproducts (e.g., unreacted aldehyde) .
Q. How does the fluorinated aromatic ring influence this compound’s potential as an enzyme inhibitor?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Fluorine enhances lipophilicity and metabolic stability, improving binding to hydrophobic enzyme pockets (e.g., monoamine oxidase B) .
- In Vitro Assays : Competitive inhibition assays (IC₅₀) with fluorinated analogs show a 2–3x potency increase compared to non-fluorinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
